molecular formula C9H7BrN2O2S B1293486 1-(2-Bromophenylsulfonyl)-1H-imidazole CAS No. 951884-46-1

1-(2-Bromophenylsulfonyl)-1H-imidazole

Cat. No.: B1293486
CAS No.: 951884-46-1
M. Wt: 287.14 g/mol
InChI Key: QIVUMNUGQQBILC-UHFFFAOYSA-N
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Description

1-(2-Bromophenylsulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a bromophenyl group attached to a sulfonyl group, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfonyl)-1H-imidazole typically involves the reaction of 2-bromobenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: For large-scale production, the process involves similar steps but with optimized conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenylsulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-((2-Bromophenyl)sulfonyl)piperidine
  • 2-Bromobenzenesulfonyl chloride
  • 1-((2-Bromophenyl)sulfonyl)-5-methoxy-3-((4-methyl-1-piperazinyl)methyl)-1H-indole

Comparison: 1-(2-Bromophenylsulfonyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the imidazole ring enhances its ability to participate in hydrogen bonding and coordination with metal ions, making it a versatile compound in various applications .

Properties

IUPAC Name

1-(2-bromophenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-8-3-1-2-4-9(8)15(13,14)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUMNUGQQBILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650029
Record name 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-46-1
Record name 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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